molecular formula C6H15NO B1526245 4-Amino-3,3-dimethylbutan-1-ol CAS No. 622865-33-2

4-Amino-3,3-dimethylbutan-1-ol

Cat. No. B1526245
M. Wt: 117.19 g/mol
InChI Key: INBMMXYCODJFAA-UHFFFAOYSA-N
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Description

“4-Amino-3,3-dimethylbutan-1-ol” is an organic compound with a molecular formula of C6H15NO . It has a molecular weight of 117.19 g/mol .


Molecular Structure Analysis

The molecular structure of “4-Amino-3,3-dimethylbutan-1-ol” can be represented by the InChI code: InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

“4-Amino-3,3-dimethylbutan-1-ol” is a liquid at room temperature . It has a molecular weight of 117.19 g/mol .

Scientific Research Applications

1. Neurobiological Applications

A study presented a novel cage-GABA compound for GABA uncaging without experimental compromises, demonstrating significant potential for complex neurobiological studies, including artificial epileptic rhythms in neural networks. This indicates the utility of similar compounds in developing tools for precise neurobiological investigations (Chiovini et al., 2021).

2. Biochemical Assays for Disease Research

Benzothiazoles, including structures similar to the query compound, were identified as potential inhibitors of Huntington's disease protein aggregation, highlighting the application of small molecules in therapeutic strategies against neurodegenerative diseases (Heiser et al., 2002).

3. Biodegradable Polymers

Research on Poly(β-amino esters) synthesized via reactions involving secondary amines (related to the structure of 4-Amino-3,3-dimethylbutan-1-ol) indicates applications in developing biodegradable materials with potential for gene delivery systems, showcasing the role of such compounds in creating environmentally friendly and medically relevant polymers (Lynn and Langer, 2000).

4. Molecular Fluorescence in Protein Studies

A study involving an unnatural amino acid based on solvatochromic fluorophore for application in studying protein-protein interactions, suggesting the usefulness of structurally similar amino compounds in enhancing the understanding of dynamic biological processes (Loving and Imperiali, 2008).

5. Materials Science and Corrosion Inhibition

An investigation into the corrosion inhibition of copper alloy by an aliphatic polyamine compound showcases the importance of such molecules in protecting materials against environmental damage, highlighting potential industrial applications (Yu et al., 2017).

Safety And Hazards

Safety data for “4-Amino-3,3-dimethylbutan-1-ol” indicates that it should be stored in a dark place, under an inert atmosphere, at room temperature . It has hazard statements H227, H315, H319, and H335 .

Future Directions

While specific future directions for “4-Amino-3,3-dimethylbutan-1-ol” are not available, the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems could be a potential area of interest .

properties

IUPAC Name

4-amino-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,5-7)3-4-8/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBMMXYCODJFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,3-dimethylbutan-1-ol

CAS RN

622865-33-2
Record name 4-amino-3,3-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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